Solid-State Tautomeric Identity: Alloxazine vs. Isoalloxazine Crystallographic Confirmation
Low-temperature single-crystal X-ray diffraction of 1H-benzo[g]pteridine-2,4-dione confirms that the solid-state tautomer is exclusively alloxazine (1H-benzo[g]pteridine-2,4-dione) rather than isoalloxazine (10H-benzo[g]pteridine-2,4-dione) [1]. This finding corrects prior powder diffraction assignments and establishes the definitive tautomeric form for solid-phase applications. The molecules assemble via alternating centrosymmetric R₂²(8) hydrogen-bonded rings involving pairwise N–H⋯O and N–H⋯N interactions [1].
| Evidence Dimension | Solid-state tautomeric form |
|---|---|
| Target Compound Data | 1H-benzo[g]pteridine-2,4-dione (alloxazine) |
| Comparator Or Baseline | 10H-benzo[g]pteridine-2,4-dione (isoalloxazine) |
| Quantified Difference | Exclusive alloxazine tautomer in crystal lattice; non-merohedral twin with domain ratio 0.446(4):0.554(6) |
| Conditions | Low-temperature single-crystal X-ray diffraction; twinned crystal data collection |
Why This Matters
This definitive structural identification ensures that solid-phase experiments (crystal engineering, solid-state spectroscopy, formulation) utilize the correct tautomeric form, avoiding the confounding effects of tautomeric ambiguity that compromise reproducibility.
- [1] IUCrData, 2023, 8, x230001. 1H-Benzo[g]pteridine-2,4-dione. View Source
